5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole
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Overview
Description
5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and fluorine atoms in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriately substituted aniline derivatives. One common method is the reaction of 5-bromo-2-chloroaniline with 2,4-difluoronitrobenzene under basic conditions, followed by reduction and cyclization to form the desired benzimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The benzimidazole ring can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
- Substituted benzimidazoles with various functional groups.
- Oxidized or reduced derivatives of the original compound .
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors, receptor modulators, and other pharmacologically active compounds .
Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication and transcription .
Comparison with Similar Compounds
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Used in the preparation of kinase inhibitors for cancer treatment.
5-Bromo-7-fluoro-2-methyl-1H-benzo[d]imidazole: Known for its antimicrobial properties.
Uniqueness: 5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole is unique due to the presence of three different halogen atoms, which provides a distinct reactivity profile and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-bromo-2-chloro-4-fluoro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-3-1-4(10)6-5(2-3)11-7(9)12-6/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNFJKZCNBHWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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